N-[(-)-Jasmonoyl]-(L)-phenlalanine
Description
N-[(-)-Jasmonoyl]-(L)-phenylalanine (JA-Phe) is a jasmonic acid (JA) conjugate formed by the covalent linkage of (-)-jasmonic acid to the amino acid L-phenylalanine. JA-Phe belongs to the class of jasmonoyl-amino acid conjugates, which are critical signaling molecules in plant stress responses, growth regulation, and defense mechanisms. Recent studies have highlighted its accumulation under shaded conditions when plants are treated with melatonin, suggesting a role in light-stress adaptation . JA-Phe is structurally distinct due to its phenylalanine moiety, which may influence its receptor specificity, stability, and biological activity compared to other conjugates like jasmonoyl-L-isoleucine (JA-Ile) or N-[(-)-Jasmonoyl]-(L)-valine (JA-Val) .
Properties
Molecular Formula |
C21H27NO4 |
|---|---|
Molecular Weight |
357.4 g/mol |
IUPAC Name |
(2S)-2-[[2-[(1S,2S)-3-oxo-2-[(Z)-pent-2-enyl]cyclopentyl]acetyl]amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C21H27NO4/c1-2-3-5-10-17-16(11-12-19(17)23)14-20(24)22-18(21(25)26)13-15-8-6-4-7-9-15/h3-9,16-18H,2,10-14H2,1H3,(H,22,24)(H,25,26)/b5-3-/t16-,17-,18-/m0/s1 |
InChI Key |
BYYWRCJZFSTRMQ-ONYWMEGZSA-N |
Isomeric SMILES |
CC/C=C\C[C@H]1[C@@H](CCC1=O)CC(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O |
Canonical SMILES |
CCC=CCC1C(CCC1=O)CC(=O)NC(CC2=CC=CC=C2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(-)-Jasmonoyl]-(L)-phenylalanine typically involves the conjugation of jasmonic acid with L-phenylalanine. This can be achieved through a peptide bond formation reaction, often facilitated by coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). The reaction is usually carried out in an organic solvent like dichloromethane under mild conditions to prevent the degradation of the reactants.
Industrial Production Methods
Industrial production of N-[(-)-Jasmonoyl]-(L)-phenylalanine may involve biotechnological approaches, such as using genetically modified microorganisms to produce jasmonic acid and phenylalanine, followed by enzymatic or chemical conjugation. This method can be more sustainable and cost-effective compared to purely chemical synthesis.
Chemical Reactions Analysis
Types of Reactions
N-[(-)-Jasmonoyl]-(L)-phenylalanine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the jasmonic acid moiety, potentially altering its biological activity.
Substitution: Substitution reactions can occur at the phenylalanine or jasmonic acid parts of the molecule, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce reduced jasmonic acid conjugates.
Scientific Research Applications
N-[(-)-Jasmonoyl]-(L)-phenylalanine has several scientific research applications:
Chemistry: It is used as a model compound to study peptide bond formation and the reactivity of jasmonates.
Biology: The compound is studied for its role in plant physiology, particularly in stress responses and defense mechanisms.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory and anticancer properties.
Industry: It is used in the development of plant growth regulators and agricultural chemicals to enhance crop resistance to pests and environmental stress.
Mechanism of Action
N-[(-)-Jasmonoyl]-(L)-phenylalanine exerts its effects by interacting with specific receptors and signaling pathways in plants. The compound binds to jasmonate receptors, triggering a cascade of molecular events that lead to the activation of defense genes and the production of secondary metabolites. These processes enhance the plant’s ability to withstand biotic and abiotic stresses.
Comparison with Similar Compounds
Structural Differences
JA-Phe and related conjugates differ primarily in their amino acid moieties, which dictate their physicochemical properties and interaction with cellular targets.
Regulatory Mechanisms
Gene expression and hormonal cross-talk regulate JA-Phe and related conjugates:
JA-Phe accumulation correlates with melatonin-induced LOX upregulation and PAL suppression, whereas JA-Ile is tightly regulated by JAZ repressors and hydrolases like JIH1 .
Functional Roles
JA-Phe :
- Stress Adaptation : Promotes shade tolerance and mitigates light stress via melatonin-mediated pathways .
- Defense Signaling : Less studied than JA-Ile but shows synergistic accumulation with JA-Val during pathogen challenges .
JA-Ile :
- Canonical Defense Signaling: Activates COI1-JAZ-mediated defenses against herbivores and necrotrophs .
- Growth-Defense Tradeoff : High JA-Ile levels suppress growth via MYC2 transcription factors .
JA-Val :
- Pathogen-Specific Response : Elevated in R. solanacearum-infected plants, suggesting niche roles in bacterial immunity .
Stability and Turnover
Q & A
Basic Research Questions
Q. What analytical methods are recommended for quantifying N-[(-)-Jasmonoyl]-(L)-phenylalanine in plant tissue extracts?
- Methodology : Reverse-phase HPLC coupled with tandem mass spectrometry (LC-MS/MS) is commonly used. A C18 column with a gradient elution (e.g., water/acetonitrile with 0.1% formic acid) allows separation of jasmonoyl conjugates. Internal standards like deuterated jasmonic acid derivatives improve quantification accuracy. Calibration curves should account for matrix effects in plant tissues .
- Critical Parameters : Ensure proper sample preparation (e.g., freeze-drying, extraction with methanol/water) to avoid degradation. Validate method specificity against structurally similar compounds (e.g., other jasmonoyl amino acid conjugates).
Q. How does stereochemical purity of (-)-jasmonoyl affect the biological activity of N-[(-)-Jasmonoyl]-(L)-phenylalanine?
- Approach : Compare the activity of enantiomerically pure (-)-jasmonoyl conjugates with their (+)-counterparts in bioassays (e.g., wound-response gene expression in Arabidopsis). Use chiral chromatography (e.g., Chiralpak IG-3 column) to verify enantiomeric purity .
- Data Interpretation : Contradictions in activity studies may arise from unintended racemization during synthesis. Always report enantiomeric excess (≥95% preferred) and validate via circular dichroism (CD) spectroscopy.
Advanced Research Questions
Q. How can synthetic routes for N-[(-)-Jasmonoyl]-(L)-phenylalanine be optimized to improve yield and scalability?
- Strategy :
- Step 1 : Protect the carboxyl group of (-)-jasmonic acid using tert-butyl dimethylsilyl (TBDMS) chloride to prevent side reactions.
- Step 2 : Couple with L-phenylalanine via carbodiimide-mediated activation (e.g., EDC/HOBt) in anhydrous DMF.
- Step 3 : Deprotect using tetrabutylammonium fluoride (TBAF).
- Optimization : Monitor reaction progress via thin-layer chromatography (TLC) with ninhydrin staining. Scale-up requires inert conditions and controlled temperature (0–4°C during coupling) to minimize epimerization .
- Challenges : Competing esterification or incomplete coupling may occur; purify intermediates via flash chromatography (silica gel, ethyl acetate/hexane).
Q. What experimental designs address contradictory reports on the role of N-[(-)-Jasmonoyl]-(L)-phenylalanine in systemic vs. local defense signaling?
- Hypothesis Testing :
- Local Signaling : Apply the compound to wounded leaves and quantify jasmonate-responsive genes (e.g., LOX2, VSP2) via qRT-PCR.
- Systemic Signaling : Use grafting experiments with jasmonate-deficient mutants (e.g., aos) to test mobility.
Q. How do environmental variables (pH, light) influence the stability of N-[(-)-Jasmonoyl]-(L)-phenylalanine in vitro?
- Experimental Design :
- Stability Assay : Incubate the compound in buffers (pH 4–9) under light/dark conditions. Quantify degradation via LC-MS over 24 hours.
- Key Findings : Preliminary data suggest instability at pH >7 due to hydrolysis of the amide bond. Light exposure accelerates degradation (likely via photo-oxidation of the jasmonoyl moiety).
Data Contradiction Analysis
Q. How to resolve conflicting data on the herbivore-induced accumulation of N-[(-)-Jasmonoyl]-(L)-phenylalanine in different plant species?
- Root Cause Analysis :
- Species-Specific Metabolism : Compare turnover rates in Nicotiana attenuata (high conjugate accumulation) vs. Solanum lycopersicum (rapid hydrolysis to free jasmonic acid).
- Methodological Variability : Ensure uniform extraction protocols (e.g., tissue grinding in liquid N₂, immediate acidification).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
